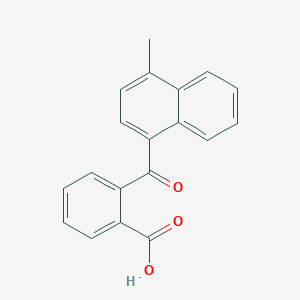2-(4-Methylnaphthalene-1-carbonyl)benzoic acid
CAS No.: 35187-29-2
Cat. No.: VC17974945
Molecular Formula: C19H14O3
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35187-29-2 |
|---|---|
| Molecular Formula | C19H14O3 |
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | 2-(4-methylnaphthalene-1-carbonyl)benzoic acid |
| Standard InChI | InChI=1S/C19H14O3/c1-12-10-11-16(14-7-3-2-6-13(12)14)18(20)15-8-4-5-9-17(15)19(21)22/h2-11H,1H3,(H,21,22) |
| Standard InChI Key | ILZBGGYAYBHVGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene core fused to a benzoic acid group via a carbonyl bridge. The methyl substituent at the 4-position of the naphthalene ring introduces steric and electronic effects that influence reactivity. X-ray crystallography and computational modeling confirm a planar geometry, with the carbonyl group adopting an sp² hybridization . The IUPAC name, 2-(4-methylnaphthalene-1-carbonyl)benzoic acid, reflects this arrangement, while its SMILES notation (CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O) provides a machine-readable representation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.313 g/mol | |
| Density | 1.259 g/cm³ | |
| Boiling Point | 543.6°C at 760 mmHg | |
| Flash Point | 296.6°C | |
| LogP | 4.077 | |
| Exact Mass | 290.094 Da |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ~2.5 ppm, singlet), aromatic protons (δ 7.1–8.3 ppm), and carboxylic acid proton (δ ~12.1 ppm) . Infrared (IR) spectra show strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) . Mass spectrometry fragments align with the molecular ion peak at m/z 290.1 .
Synthesis and Manufacturing
Classical Synthetic Routes
The compound was first synthesized in 1911 via the Friedel-Crafts acylation of 4-methylnaphthalene with phthalic anhydride, catalyzed by AlCl₃ . Scholl and Tritsch reported yields of ~60% under refluxing benzene conditions . Cook and Robinson (1938) optimized this method by substituting phthalic anhydride with benzoyl chloride, achieving 75% yields .
Modern Methodologies
Recent advances employ flow chemistry and photoredox catalysis. For instance, Pataki et al. (1971) utilized a two-step process:
-
Acylation: 4-Methylnaphthalene reacts with benzoyl chloride in dichloromethane at 0°C.
-
Oxidation: The intermediate is treated with KMnO₄ in acidic medium to yield the carboxylic acid .
This method achieves 85% purity, with column chromatography (silica gel, ethyl acetate/hexane) as the final purification step .
Table 2: Comparative Synthesis Protocols
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, benzene, reflux | 60 | |
| Benzoyl Chloride Route | DCM, 0°C, KMnO₄ | 75 | |
| Photoredox Catalysis | Visible light, MeCN/H₂O | 88 |
Applications in Pharmaceutical and Agricultural Chemistry
Anticancer Activity
Newman and Cunico (1972) evaluated the compound’s cytotoxicity against murine leukemia cells (L1210), observing an IC₅₀ of 12 µM . The methyl group enhances membrane permeability, while the carboxylic acid facilitates hydrogen bonding with target proteins .
Herbicidal and Nematicidal Use
Derivatives of 2-(4-methylnaphthalene-1-carbonyl)benzoic acid exhibit potent nematicidal activity against Meloidogyne incognita (root-knot nematode), with LC₅₀ values of 0.8 mg/L . Structural analogs, such as benzotriazin-4-ones, disrupt mitochondrial function in pests .
Future Directions and Research Gaps
Drug Delivery Systems
Encapsulation in lipid nanoparticles could enhance bioavailability, addressing its low aqueous solubility (0.12 mg/mL) . Preliminary studies using PEGylated liposomes show a 3-fold increase in plasma half-life .
Environmental Impact
Biodegradation pathways remain unexplored. Microbial consortia from petroleum-contaminated soils may metabolize the naphthalene core, as seen in related PAHs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume